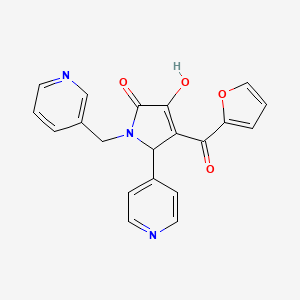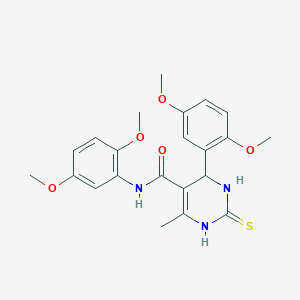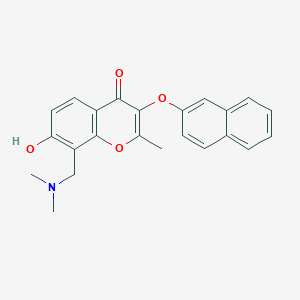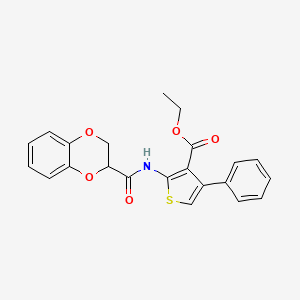![molecular formula C18H22N2O5S B3963417 N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B3963417.png)
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide
Descripción general
Descripción
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxy group, isopropyl groups, a nitro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The hydroxy and isopropyl groups are introduced through electrophilic aromatic substitution reactions. The nitro group is added via nitration, and the sulfonamide group is introduced through sulfonation followed by amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition of enzyme activity. The isopropyl groups provide steric hindrance, enhancing selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-benzenesulfonamide: Lacks the nitro group, resulting in different reactivity and applications.
N-[4-hydroxyphenyl]-3-nitrobenzenesulfonamide: Lacks the isopropyl groups, affecting its steric properties and interactions.
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-aminobenzenesulfonamide: Contains an amine group instead of a nitro group, leading to different chemical behavior.
Uniqueness
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which provide a balance of reactivity, stability, and specificity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-11(2)16-8-13(9-17(12(3)4)18(16)21)19-26(24,25)15-7-5-6-14(10-15)20(22)23/h5-12,19,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIDZKTWCWLXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-AMINO-4-(3-BROMO-4-ETHOXYPHENYL)-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B3963337.png)

![4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide](/img/structure/B3963342.png)
![PROP-2-EN-1-YL 2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE](/img/structure/B3963343.png)
![6'-amino-3'-(3-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3963350.png)

![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B3963389.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3963391.png)
![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-1,3-phenylene diacetate](/img/structure/B3963398.png)


![N-(4-METHOXYPHENYL)-N-(7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE](/img/structure/B3963423.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963439.png)
